molecular formula C11H10BrNO B14902255 8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole

8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole

Cat. No.: B14902255
M. Wt: 252.11 g/mol
InChI Key: HWFJJNKFSPKDMB-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole is a tricyclic heterocyclic compound that has garnered significant interest in recent years due to its unique structural features and potential biological activities. This compound is characterized by the fusion of an indole ring with a morpholine ring, forming a six-membered oxygenated ring that links the nitrogen atom and the C2 atom of the indole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole typically involves a multi-step process. One common method includes the cyclization of indole derivatives with appropriate reagents to form the oxazinoindole core. For instance, the reaction of 3-bromoindole with morpholine under specific conditions can yield the desired compound . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the oxazinoindole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazinoindole ketones, while substitution reactions can produce various functionalized oxazinoindole derivatives .

Scientific Research Applications

8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole can be compared with other similar compounds, such as:

The presence of the bromine atom in this compound makes it unique and potentially more reactive in certain chemical reactions .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole

InChI

InChI=1S/C11H10BrNO/c12-9-1-2-11-8(5-9)6-10-7-14-4-3-13(10)11/h1-2,5-6H,3-4,7H2

InChI Key

HWFJJNKFSPKDMB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC3=C(N21)C=CC(=C3)Br

Origin of Product

United States

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